(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one
Description
(5E)-5-[(3-Chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a synthetic thiazol-4-one derivative characterized by a conjugated benzylidene moiety at the 5-position and a 4-methylanilino substituent at the 2-position. The compound’s structure features:
- 3-Chloro-5-ethoxy-4-hydroxyphenyl group: This substituent introduces electron-withdrawing (Cl), electron-donating (ethoxy), and hydrogen-bonding (hydroxy) functionalities.
- The (5E)-configuration stabilizes the conjugated system, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C19H17ClN2O3S |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2O3S/c1-3-25-15-9-12(8-14(20)17(15)23)10-16-18(24)22-19(26-16)21-13-6-4-11(2)5-7-13/h4-10,23H,3H2,1-2H3,(H,21,22,24)/b16-10+ |
InChI Key |
NBXHOAGEDTWXRW-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions
Formation of Thiazolone Core: The thiazolone ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Substitution Reactions: The chlorinated phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated phenol reacts with the thiazolone intermediate.
Ethoxy Group Introduction: The ethoxy group is typically introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group on the phenyl ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the hydroxyl and imino groups makes it a candidate for interactions with biological macromolecules.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The chlorinated phenyl group and the thiazolone ring are structural motifs found in several bioactive compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physicochemical Properties
Aromatic Substituents
- (5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylene} Derivatives () :
Furyl-based analogs (e.g., 606953-72-4) replace the phenyl ring with a furan, reducing aromaticity but introducing oxygen-mediated hydrogen bonding. Chlorine positioning (3,4-dichloro vs. 3-chloro) also modulates steric and electronic effects .
Amino Substituents
- 4-Methylanilino vs.
- Piperazine and Diethylaminoethyl Substituents (): Alkylamino groups (e.g., D8 in ) enhance basicity and solubility in polar solvents, contrasting with the target’s aromatic amine .
Core Structural Modifications
- Thiazolidin-4-one vs. Thiazol-4-one () :
Thiazolidin-4-one derivatives (e.g., ) feature a saturated thiazolidine ring, reducing planarity and conjugation compared to the target’s thiazol-4-one core. This impacts binding to flat biological targets like enzyme active sites . - Triazole and Indole Hybrids () :
Hybrid cores (e.g., ) introduce additional heterocycles, diversifying interaction modes but complicating synthesis .
Antimicrobial Activity
- Rhodanine Derivatives () :
Methylbenzylidene-substituted rhodanines (e.g., D8) show moderate antimicrobial activity, suggesting that the target’s chloro-ethoxy-hydroxy group may enhance potency against Gram-positive pathogens . - Thioxothiazolidinones (): Thioxo analogs (e.g., ) demonstrate improved metal-chelating capacity, which could be leveraged in designing metalloenzyme inhibitors .
Anticancer Potential
- Nitro-Substituted Analogs () : Nitro groups (e.g., 375829-40-6) enhance cytotoxicity but may increase off-target effects compared to the target’s balanced chloro-ethoxy substituents .
Biological Activity
The compound (5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H19ClN2O3S
- Molecular Weight : 450.94 g/mol
- InChIKey : GPDMUHDHUZRHRG-BNUIPMERSA-N
The compound features a thiazole ring substituted with an ethoxy and hydroxyphenyl group, which is crucial for its biological activity. The presence of chlorine and methylanilino groups further enhances its structural diversity.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For example, compounds similar to (5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one have been evaluated for their cytotoxic effects against various cancer cell lines.
These results indicate that the compound may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, enhancing its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial effects of thiazole derivatives have also been documented. The compound was found to inhibit the growth of various bacteria and fungi, showcasing a broad-spectrum antimicrobial profile.
The mechanism of action is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The antioxidant capacity of thiazole derivatives is another area of interest. The compound has shown promising results in scavenging free radicals and reducing oxidative stress in cellular models.
These findings suggest that the compound could be beneficial in preventing oxidative damage in various biological systems.
The biological activities of (5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancerous cells.
- Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
Case Studies
In a study assessing the anticancer effects of thiazole derivatives, (5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one was administered to mice bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent against cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
